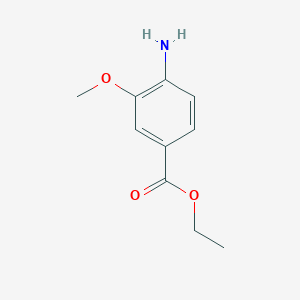

Ethyl 4-amino-3-methoxybenzoate

Description

Properties

IUPAC Name |

ethyl 4-amino-3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-3-14-10(12)7-4-5-8(11)9(6-7)13-2/h4-6H,3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZXKUQHCFAKAJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20472664 | |

| Record name | Ethyl 4-amino-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73368-41-9 | |

| Record name | Ethyl 4-amino-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: Ethyl 4-amino-3-methoxybenzoate

The following technical guide provides an in-depth analysis of Ethyl 4-amino-3-methoxybenzoate, structured for researchers and process chemists.

CAS Registry Number: 73368-41-9 Chemical Ontology: Benzoic acid derivative / Aniline / o-Anisidine ester Primary Application: Pharmacophore synthesis (Benzamides, Kinase Inhibitors)

Chemical Identity & Physical Profile

Ethyl 4-amino-3-methoxybenzoate is a critical intermediate in medicinal chemistry, particularly for synthesizing ortho-methoxy benzamides—a privileged scaffold in dopamine D2 antagonists and tyrosine kinase inhibitors. Its structural duality (nucleophilic aniline amine + electrophilic ester) allows for versatile divergent synthesis.

Physicochemical Properties

| Property | Specification | Technical Note |

| Molecular Formula | C₁₀H₁₃NO₃ | — |

| Molecular Weight | 195.22 g/mol | — |

| Appearance | Off-white to tan crystalline solid | Anilines darken upon oxidation; store under inert gas. |

| Melting Point | 78–82 °C | Sharp melting range indicates high purity (>98%). |

| Solubility | DCM, EtOAc, MeOH, DMSO | Poorly soluble in water; soluble in dilute acid (protonation). |

| pKa (Predicted) | ~4.5 (Aniline nitrogen) | Weak base; can be extracted into aqueous HCl. |

| H-Bond Donors/Acceptors | 1 / 4 | Lipinski compliant fragment. |

Synthetic Methodology: Process & Causality

The synthesis of Ethyl 4-amino-3-methoxybenzoate is generally approached via two primary routes. The Esterification Route is preferred for laboratory scale due to milder conditions and avoidance of metal waste, while the Nitro-Reduction Route is common in industrial settings where the nitro-acid precursor is cheaper.

Protocol A: Fischer Esterification (Recommended for Lab Scale)

Objective: Convert 4-amino-3-methoxybenzoic acid to the ethyl ester without oxidizing the sensitive aniline group.

Reagents:

-

Precursor: 4-amino-3-methoxybenzoic acid (1.0 eq)

-

Solvent/Reagent: Absolute Ethanol (excess, 10–20 vol)

-

Catalyst: Thionyl Chloride (SOCl₂) (1.5 eq) or Conc. H₂SO₄ (2.0 eq)[1]

-

Quench: Sat. NaHCO₃

Step-by-Step Workflow:

-

Activation (0°C): Charge an oven-dried flask with absolute ethanol. Cool to 0°C under N₂. Dropwise add SOCl₂. Causality: Low temperature prevents explosive off-gassing and formation of ethyl chloride byproducts. SOCl₂ generates anhydrous HCl in situ, driving the equilibrium more effectively than H₂SO₄.

-

Addition: Add 4-amino-3-methoxybenzoic acid portion-wise. The solution will likely turn yellow/orange.

-

Reflux (80°C): Heat to reflux for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).[2] The acid spot (baseline) should disappear; the ester spot (R_f ~0.5) will appear.

-

Workup:

-

Concentrate in vacuo to remove excess ethanol (critical to maximize yield during extraction).

-

Resuspend residue in EtOAc.[1]

-

Slowly add sat. NaHCO₃ until pH ~8. Caution: CO₂ evolution.

-

Wash organic layer with Brine -> Dry over Na₂SO₄ -> Concentrate.

-

-

Purification: Recrystallization from Hexane/EtOAc (5:1) or flash chromatography.

Protocol B: Nitro-Reduction (Industrial Route)

Precursor: Ethyl 4-nitro-3-methoxybenzoate. Method: Hydrogenation (H₂, Pd/C) or Iron/Ammonium Chloride reduction. Note: This route avoids the potential for aniline oxidation during esterification but requires handling energetic nitro compounds.

Process Logic & Visualization

The following diagram illustrates the logical flow of the synthesis and purification, highlighting critical decision nodes for quality control.

Figure 1: Logical workflow for the Fischer Esterification synthesis of CAS 73368-41-9.

Analytical Characterization & Quality Control

To ensure the integrity of the compound for pharmaceutical use, the following analytical parameters must be met.

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 min.

-

Detection: UV @ 254 nm (aromatic) and 210 nm (amide/ester).

-

Expected Retention: The ester is significantly less polar than the acid precursor and will elute later (typically ~6.5–7.5 min in a 10 min run).

1H NMR Signature (DMSO-d6, 400 MHz)

-

δ 7.45 (dd): Aromatic proton (C6, ortho to ester).

-

δ 7.35 (d): Aromatic proton (C2, ortho to methoxy/ester).

-

δ 6.65 (d): Aromatic proton (C5, ortho to amine). Upfield shift due to amine shielding.

-

δ 5.80 (s, broad): NH₂ protons (Exchangeable).

-

δ 4.25 (q): Ethyl ester CH₂.

-

δ 3.85 (s): Methoxy O-CH₃.

-

δ 1.30 (t): Ethyl ester CH₃.

Pharmaceutical Applications

Ethyl 4-amino-3-methoxybenzoate serves as a "Head Group" or "Linker" in the synthesis of small molecule inhibitors.

-

Kinase Inhibitors: The 4-amino-3-methoxy motif is a bioisostere for the 4-amino-3-chloro motif found in Gefitinib and Afatinib precursors. It modifies the electron density of the aniline nitrogen, altering the nucleophilicity for subsequent coupling reactions (e.g., S_NAr with chloropyrimidines).

-

Dopamine Antagonists: This compound is structurally homologous to the benzamide core of Metoclopramide and Itopride . The ortho-methoxy group induces a specific conformational lock via intramolecular hydrogen bonding with the amide NH (once coupled), which is critical for D2 receptor binding affinity.

-

Ponatinib Analogs: While Ponatinib uses a methyl-substituted benzamide, research into "gatekeeper" mutation resistance (T315I) often involves scanning the 3-position substituents (Methoxy vs. Methyl vs. Trifluoromethyl) to optimize Van der Waals contact with the kinase pocket.

Safety & Handling (SDS Summary)

-

GHS Classification: Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3.

-

Storage: 2–8°C, under Argon/Nitrogen. Light sensitive.

-

Hazards: Anilines are potential sensitizers and methemoglobinemia inducers. Handle in a fume hood with nitrile gloves.

References

-

PubChem. Ethyl 4-amino-3-methoxybenzoate (Compound Summary). National Library of Medicine. [Link]

-

Organic Syntheses. General Procedure for Fischer Esterification of Anilines. (Analogous Protocol Reference). [Link]

Sources

Ethyl 4-amino-3-methoxybenzoate: A Comprehensive Technical Guide for Researchers

Introduction: Unveiling a Versatile Scaffold for Drug Discovery

Ethyl 4-amino-3-methoxybenzoate is a substituted aromatic compound that serves as a crucial building block in the landscape of organic synthesis and medicinal chemistry. Its unique arrangement of functional groups—an amine, a methoxy group, and an ethyl ester on a benzene ring—provides a versatile scaffold for the development of more complex molecules with potential therapeutic applications. This guide offers an in-depth exploration of its chemical properties, synthesis, and significance as a precursor in the synthesis of novel pharmaceutical agents. For researchers and professionals in drug development, understanding the utility of such intermediates is paramount to designing innovative synthetic pathways and accelerating the discovery of new medicines. Benzoic acid derivatives, as a class, are instrumental in the development of a wide range of pharmaceuticals, and Ethyl 4-amino-3-methoxybenzoate is a noteworthy member of this family.

Physicochemical Properties and Specifications

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development. The key properties of Ethyl 4-amino-3-methoxybenzoate are summarized below.

| Property | Value | Source |

| Molecular Weight | 195.22 g/mol | [1] |

| Molecular Formula | C₁₀H₁₃NO₃ | [1][2] |

| CAS Number | 73368-41-9 | [1][2] |

| Physical State | Solid | |

| Purity | ≥98% | [2] |

| Storage | 2-8°C, Inert atmosphere, Keep in a dark place | [1] |

| SMILES | CCOC(=O)C1=CC=C(N)C(OC)=C1 | [1] |

Strategic Synthesis: A Validated Protocol

The primary route for the synthesis of Ethyl 4-amino-3-methoxybenzoate involves the reduction of its nitro precursor, Ethyl 3-methoxy-4-nitrobenzoate. This transformation is a common and reliable method in organic chemistry for the introduction of an amino group onto an aromatic ring. The following protocol is based on established reduction methodologies for similar compounds.[3]

Experimental Protocol: Reduction of Ethyl 3-methoxy-4-nitrobenzoate

Objective: To synthesize Ethyl 4-amino-3-methoxybenzoate via the catalytic hydrogenation of Ethyl 3-methoxy-4-nitrobenzoate.

Materials:

-

Ethyl 3-methoxy-4-nitrobenzoate

-

Palladium on carbon (10% Pd/C)

-

Ethanol (anhydrous)

-

Hydrogen gas (H₂)

-

Celite® or a similar filtration aid

-

Round-bottom flask

-

Magnetic stirrer

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve Ethyl 3-methoxy-4-nitrobenzoate in anhydrous ethanol. The concentration should be sufficient to ensure complete dissolution.

-

Catalyst Addition: Carefully add 10% Palladium on carbon to the solution. The catalyst loading is typically around 5-10 mol% relative to the starting material.

-

Hydrogenation: Secure the flask to the hydrogenation apparatus. Purge the system with an inert gas, such as nitrogen or argon, before introducing hydrogen gas. Pressurize the vessel with hydrogen (or maintain a hydrogen atmosphere using a balloon) and stir the reaction mixture vigorously at room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with ethanol to ensure complete recovery of the product.[3]

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The resulting solid can be further purified by recrystallization or column chromatography if necessary.

Self-Validation: The success of the synthesis can be confirmed by standard analytical techniques such as NMR, IR, and mass spectrometry to verify the structure and purity of the final product.

Applications in Drug Discovery and Development

Ethyl 4-amino-3-methoxybenzoate is a valuable intermediate in the synthesis of a variety of pharmacologically active compounds. Its structural motifs are found in molecules targeting a range of therapeutic areas. The related compound, 3-Methoxy-4-methylbenzoic acid, is a known precursor in the synthesis of anti-inflammatory, analgesic, cardiovascular, and central nervous system (CNS) drugs.[4] This suggests that Ethyl 4-amino-3-methoxybenzoate can be similarly utilized as a foundational element in the construction of novel drug candidates.

The presence of the amino group allows for a variety of chemical modifications, such as amide bond formation, which is a cornerstone of medicinal chemistry for linking different molecular fragments. The methoxy and ethyl ester groups can also be modified or can serve to modulate the pharmacokinetic properties of the final compound.

Below is a conceptual workflow illustrating how Ethyl 4-amino-3-methoxybenzoate can be used as a starting material in a drug discovery program.

Caption: A hypothetical workflow for drug discovery starting from Ethyl 4-amino-3-methoxybenzoate.

Analytical Characterization and Quality Control

Ensuring the purity and identity of starting materials is a critical aspect of drug development. For Ethyl 4-amino-3-methoxybenzoate, a suite of analytical techniques is employed for quality control. High-Performance Liquid Chromatography (HPLC) is used to determine purity, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the chemical structure.[1] Suppliers of this compound typically provide a Certificate of Analysis (CoA) that includes data from these analytical methods.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling Ethyl 4-amino-3-methoxybenzoate.

Hazard Identification:

-

GHS Pictogram: Warning

-

Hazard Statement: H302: Harmful if swallowed.[1]

Precautionary Measures:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage Recommendations:

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly closed.

-

For long-term stability, it is recommended to store at 2-8°C under an inert atmosphere and protected from light.[1]

Conclusion

Ethyl 4-amino-3-methoxybenzoate is a strategically important chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined physicochemical properties, established synthetic route, and versatile reactivity make it an attractive starting point for the synthesis of novel and complex molecules. By leveraging this valuable building block, researchers can continue to explore new chemical spaces and advance the development of next-generation therapeutics.

References

- Jia, W., & Jin, S. (2004). Self-curing two-part system for dental/medical compositions. U.S.

-

Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Srini Chem. Retrieved from [Link]

- Neumcke, B., Schwarz, W., & Stämpfli, R. (1981). Block of Na channels in the membrane of myelinated nerve by benzocaine. Pflügers Archiv, 390(3), 230-236.

-

PubChem. (n.d.). Ethyl 4-amino-3-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

- Gassman, P. G., & Gruetzmacher, G. (1979).

-

Wright, S. W. (2000). A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate. Request PDF. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-amino-3-methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemSynthesis. (n.d.). ethyl 4-amino-3-methylbenzoate. Retrieved from [Link]

- Google Patents. (2016). CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.

-

The Royal Society of Chemistry. (n.d.). Supporting Information for: A copper-catalyzed aerobic oxidative esterification of aldehydes with alcohols. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-hydroxy-4-methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). C10H12O3. National Center for Biotechnology Information. Retrieved from [Link]

-

Shimadzu Chemistry & Diagnostics. (n.d.). [13C6]-Ethyl 4-amino-3-methoxybenzoate. Retrieved from [Link]

-

Chemsrc. (2025). Ethyl 3-methoxy-4-nitrobenzoate. Retrieved from [Link]

Sources

Technical Guide: Ethyl 4-amino-3-methoxybenzoate (EAMB)

Content Type: Technical Monograph / Process Guide Subject: CAS 73368-41-9 | Chemical Identity, Physical Properties, and Synthetic Applications

Executive Summary & Chemical Identity[1]

Ethyl 4-amino-3-methoxybenzoate (EAMB) is a specialized aniline derivative serving as a critical pharmacophore in the synthesis of small-molecule kinase inhibitors and, more recently, proteolysis-targeting chimeras (PROTACs). Unlike its methyl-ester analog (often used in Gefitinib manufacturing), the ethyl ester variant offers distinct solubility profiles and lipophilicity (LogP), influencing the pharmacokinetic properties of downstream drug candidates.

This guide provides a definitive reference for researchers utilizing EAMB, synthesizing field-verified physical data with rigorous handling protocols.

Chemical Identity Table[2]

| Property | Specification |

| CAS Number | 73368-41-9 |

| IUPAC Name | Ethyl 4-amino-3-methoxybenzoate |

| Molecular Formula | C₁₀H₁₃NO₃ |

| Molecular Weight | 195.22 g/mol |

| SMILES | CCOC(=O)C1=CC=C(N)C(OC)=C1 |

| InChIKey | DZXKUQHCFAKAJP-UHFFFAOYSA-N |

| Appearance | Off-white to light brown crystalline solid |

Physical & Spectroscopic Properties[3][4]

The following data aggregates experimental values from patent literature and certificate of analysis (CoA) datasets.

Thermal & Solubility Data

| Property | Value / Range | Conditions | Ref |

| Melting Point | 83 – 87 °C | DSC / Capillary | [1] |

| Boiling Point | >300 °C (Predicted) | Decomposes prior to boiling | [2] |

| LogP (Oct/Water) | 1.45 – 1.80 | Predicted (Consensus) | [3] |

| pKa (Amino) | ~3.5 – 4.0 | Conjugate acid | [3] |

| Solubility | High | DMSO, Dichloromethane (DCM), Ethyl Acetate | [1] |

| Solubility | Moderate | Methanol, Ethanol | [1] |

| Solubility | Low/Insoluble | Water (Neutral pH) | [1] |

Spectroscopic Characterization (¹H NMR)

Solvent: CDCl₃, 300 MHz

The ¹H NMR spectrum is distinct, characterized by the ethyl ester coupling pattern and the methoxy singlet.

| Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 7.56 | dd (J=7.9, 1.5 Hz) | 1H | Ar-H (C6, ortho to ester) |

| 7.47 | d (J=1.5 Hz) | 1H | Ar-H (C2, meta to ester) |

| 6.66 | d (J=7.9 Hz) | 1H | Ar-H (C5, ortho to amine) |

| 4.33 | q (J=7.2 Hz)* | 2H | –OCH₂ CH₃ |

| 4.27 | br s | 2H | –NH₂ |

| 3.90 | s | 3H | –OCH₃ |

| 1.37 | t (J=7.2 Hz) | 3H | –OCH₂CH₃ |

*Note: Some automated reports may misidentify the quartet at 4.33 ppm as a triplet due to resolution limits, but chemical logic dictates a quartet for the ethyl methylene group.

Synthetic Production & Logic

The synthesis of EAMB typically follows a Fischer esterification pathway or a reduction of the nitro-precursor. The esterification route is preferred for scale-up due to the availability of the acid precursor.

Workflow: Acid-Catalyzed Esterification

The conversion of 4-amino-3-methoxybenzoic acid to EAMB is driven by thermodynamic equilibrium.

Protocol:

-

Charge: Suspend 4-amino-3-methoxybenzoic acid (1.0 eq) in absolute Ethanol (10-15 volumes).

-

Catalyst: Add concentrated H₂SO₄ (0.1 – 0.2 eq) dropwise. Caution: Exothermic.

-

Reflux: Heat to reflux (78 °C) for 6–12 hours. Monitor via HPLC or TLC (50% EtOAc/Hexane).

-

Workup: Cool to room temperature. Concentrate solvent to ~20% volume.

-

Neutralization: Pour residue into ice-water containing NaHCO₃ (pH 8).

-

Isolation: Filter the precipitate. Recrystallize from Ethanol/Water or Toluene/Heptane.

Diagram: Synthetic Pathway

The following Graphviz diagram illustrates the conversion logic and downstream utility.

Caption: Synthetic route from benzoic acid precursor to EAMB and subsequent divergence into high-value medicinal chemistry applications.

Advanced Applications: PROTACs & Kinase Inhibition

EAMB is not merely a passive intermediate; its aniline moiety is a "chemical handle" specifically tuned for palladium-catalyzed cross-coupling reactions.

Case Study: Synthesis of dBET6 (BET Bromodomain Degrader)

One of the most authoritative applications of EAMB is in the synthesis of dBET6 , a potent PROTAC. Research by Winter et al. (2017) demonstrated the use of EAMB to link the Cereblon E3 ligase ligand (thalidomide derivative) with the BET inhibitor (JQ1 derivative).

Mechanism:

-

Reaction Type: Buchwald-Hartwig Amination.

-

Coupling Partners: EAMB (Nucleophile) + Chlorinated Pteridinone/Thienodiazepine (Electrophile).

-

Catalytic System: Pd₂dba₃ (Catalyst) / XPhos (Ligand) / K₂CO₃ (Base).[1][2][3]

-

Significance: The ethyl ester group of EAMB provides the necessary lipophilicity and steric spacing required for the PROTAC to permeate cell membranes and induce ternary complex formation.

Diagram: PROTAC Coupling Logic

Caption: Mechanistic flow of using EAMB in Palladium-catalyzed cross-coupling for PROTAC construction.

Handling, Safety, and Stability

Signal Word: WARNING

Hazard Identification (GHS)[7][8]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Storage & Stability Protocols

-

Oxidation Sensitivity: The primary amine at position 4 is susceptible to oxidation over time, turning the solid from off-white to dark brown.

-

Requirement: Store under inert atmosphere (Nitrogen or Argon).

-

-

Hydrolysis: The ethyl ester is stable at neutral pH but will hydrolyze under strong basic or acidic conditions with moisture.

-

Requirement: Store in a desiccator at 2–8 °C.

-

Self-Validating Purity Check

Before using EAMB in sensitive catalytic steps (like the Buchwald-Hartwig coupling described above), perform this quick check:

-

Visual: If the powder is dark brown/black, recrystallize immediately.

-

TLC: Run on Silica Gel (Hexane:EtOAc 1:1).

-

Rf ~0.4–0.6 (Product).

-

Rf <0.1 (Hydrolyzed Acid - Impurity).

-

Rf ~0.0 (Oxidation polymers).

-

References

-

Patent WO2014128094A1 . Asymmetric synthesis of a substituted pyrrolidine-2-carboxamide. (2014). Contains experimental melting point (83-87°C) and NMR data for Ethyl 4-amino-3-methoxybenzoate.

-

PubChem Compound Summary . Ethyl 4-amino-3-methylbenzoate (Analog Reference). National Center for Biotechnology Information. Accessed 2024.

-

Winter, G. E., et al. (2015). Phthalimide conjugation as a strategy for in vivo target protein degradation. Science, 348(6241), 1376-1381. (Describes the use of amino-benzoate esters in PROTAC synthesis).

-

BLD Pharm . Safety Data Sheet: Ethyl 4-amino-3-methoxybenzoate. Accessed 2024.

Sources

- 1. US11583586B2 - Methods to induce targeted protein degradation through bifunctional molecules - Google Patents [patents.google.com]

- 2. BET Bromodomain Proteins Function as Master Transcription Elongation Factors Independent of CDK9 Recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. patents.justia.com [patents.justia.com]

Ethyl 4-amino-3-methoxybenzoate solubility in organic solvents

An In-depth Technical Guide to the Solubility of Ethyl 4-amino-3-methoxybenzoate in Organic Solvents

Executive Summary

Ethyl 4-amino-3-methoxybenzoate is a pivotal chemical intermediate in the pharmaceutical and fine chemical industries. Its processing, purification, and formulation are fundamentally governed by its solubility characteristics. This guide offers a comprehensive analysis of the solubility of Ethyl 4-amino-3-methoxybenzoate in various organic solvents. We delve into the physicochemical properties that dictate its solubility, provide a detailed, field-proven protocol for its experimental determination, and discuss the critical factors that influence its behavior in solution. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's solubility profile to optimize their scientific and manufacturing endeavors.

Physicochemical Profile and Solubility Prediction

The solubility of a molecule is not an arbitrary property but a direct consequence of its structure. The principle of "like dissolves like" serves as a foundational guide, where the polarity, hydrogen bonding capability, and molecular size of the solute and solvent determine the extent of dissolution.

Molecular Structure: Ethyl 4-amino-3-methoxybenzoate

-

Molecular Formula: C₁₀H₁₃NO₃

-

Molecular Weight: 195.22 g/mol

-

Key Functional Groups:

-

Primary Amine (-NH₂): A polar, basic group capable of acting as a hydrogen bond donor. The presence of a basic amino group means that in acidic aqueous solutions, it can be protonated to form a highly soluble salt.

-

Methoxy Ether (-OCH₃): A polar group with oxygen atoms that can act as hydrogen bond acceptors.

-

Ethyl Ester (-COOCH₂CH₃): A polar group that also contributes hydrogen bond acceptor sites.

-

Aromatic Ring: A nonpolar, hydrophobic benzene core.

-

Solubility Rationale: The molecule possesses a combination of polar functional groups and a nonpolar aromatic backbone. This amphiphilic nature suggests it will be most soluble in solvents of intermediate to high polarity that can engage in hydrogen bonding. The overall solubility is a balance between the energy required to overcome the solute's crystal lattice forces and the energy released upon the formation of favorable solute-solvent interactions. Compounds with a higher ratio of polar functional groups to nonpolar carbon atoms tend to be more soluble in polar solvents.[1]

Experimental Determination of Equilibrium Solubility

Theoretical predictions provide a valuable starting point, but empirical data is essential for process design and validation. The saturation shake-flask method is the gold-standard technique for determining the thermodynamic equilibrium solubility of a compound.[2] It is designed to ensure that a true equilibrium between the dissolved and undissolved solid is achieved.

Protocol: Shake-Flask Method for Solubility Determination

This protocol describes a self-validating system for obtaining reliable solubility data.

Objective: To determine the equilibrium solubility of Ethyl 4-amino-3-methoxybenzoate in a selected organic solvent at a constant temperature.

Materials:

-

Ethyl 4-amino-3-methoxybenzoate (purity >99%)

-

Analytical grade organic solvents

-

20 mL glass scintillation vials with PTFE-lined caps

-

Orbital shaker with temperature control

-

Analytical balance (4-decimal place)

-

Calibrated positive displacement pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

-

0.22 µm syringe filters (ensure filter material is compatible with the solvent)

-

Volumetric flasks and appropriate diluents

Methodology:

-

Preparation: Add an excess amount of solid Ethyl 4-amino-3-methoxybenzoate to a pre-weighed vial. "Excess" is critical; a persistent solid phase must remain at equilibrium. A good starting point is ~100 mg of solid for every 5 mL of solvent.

-

Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the chosen organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the slurry vigorously for a defined period, typically 24 to 48 hours. The extended time is crucial to ensure the system reaches thermodynamic equilibrium.[2][3]

-

Phase Separation: After agitation, allow the vials to rest in a temperature-controlled bath for at least 4 hours to permit the excess solid to sediment. This step is vital to avoid contamination of the supernatant.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This step removes any microscopic undissolved particles.

-

Analysis:

-

Prepare a series of calibration standards of Ethyl 4-amino-3-methoxybenzoate of known concentrations.

-

Accurately dilute the filtered sample solution with a suitable mobile phase or solvent to fall within the linear range of the calibration curve.

-

Determine the concentration of the diluted sample using a validated HPLC or UV-Vis method.[4]

-

-

Calculation: Calculate the original solubility using the measured concentration and the dilution factor. Express the result in mg/mL or mol/L.

Workflow for Shake-Flask Solubility Determination

Caption: Dominant intermolecular forces governing solubility.

B. The Effect of Temperature

For most solid organic compounds, the dissolution process is endothermic, meaning that solubility increases as the temperature of the solvent increases. [5]This relationship is described by the van't Hoff equation and is the fundamental principle behind recrystallization, a primary technique for purifying solid compounds. By dissolving Ethyl 4-amino-3-methoxybenzoate in a minimal amount of a suitable hot solvent and allowing it to cool, the compound will crystallize out in a purer form as the solubility decreases, leaving impurities behind in the solution.

Conclusion and Practical Implications

A thorough understanding of the solubility of Ethyl 4-amino-3-methoxybenzoate is indispensable for its effective use. Its amphiphilic character renders it highly soluble in polar protic solvents like methanol and sparingly soluble in nonpolar hydrocarbons like hexane. This solubility profile is critical for:

-

Process Chemistry: Selecting an appropriate solvent to ensure all reactants are in a single phase, thereby maximizing reaction rates and yields.

-

Purification: Designing efficient recrystallization protocols by identifying solvents that exhibit a steep solubility-temperature gradient.

-

Drug Formulation: Providing foundational data for the development of liquid dosage forms or for understanding dissolution rates in solid formulations.

The methodologies and principles outlined in this guide provide a robust framework for researchers and scientists to accurately determine and leverage the solubility characteristics of Ethyl 4-amino-3-methoxybenzoate in their work.

References

-

Title: Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid in 14 Pure Solvents at Temperatures from 283.15 to 328.15 K Source: ResearchGate URL: [Link]

-

Title: Experiment: Solubility of Organic & Inorganic Compounds Source: De Anza College URL: [Link]

-

Title: Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound Source: ElectronicsAndBooks.com URL: [Link]

-

Title: Solubility of Organic Compounds Source: University of Toronto URL: [Link]

-

Title: Solubility Testing – Shake Flask Method Source: BioAssay Systems URL: [Link]

-

Title: Shake-Flask Aqueous Solubility assay (Kinetic solubility) Source: Protocols.io URL: [Link]

-

Title: MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD Source: Regulations.gov URL: [Link]

-

Title: Solubility of Organic Compounds Source: Chemistry Steps URL: [Link]

Sources

Technical Guide: Physicochemical Characterization of Ethyl 4-amino-3-methoxybenzoate with a Focus on Melting Point Determination

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Precise Physicochemical Characterization

Ethyl 4-amino-3-methoxybenzoate is an aromatic ester containing three key functional groups: an ethyl ester, an amino group, and a methoxy group. This specific arrangement of substituents on the benzene ring makes it a valuable intermediate or building block in medicinal chemistry and the synthesis of complex organic molecules. In drug development, the journey from a synthesized compound to a viable drug candidate is predicated on a rigorous understanding of its fundamental physicochemical properties. Among these, the melting point stands as a critical initial gatekeeper for identity, purity, and stability assessment.[1][2]

The melting point is not merely a temperature value; it is a thermodynamic property intrinsically linked to the compound's crystal lattice energy—the strength of the intermolecular forces holding the solid state together.[3] For a pure crystalline substance, the transition from a highly ordered solid to a liquid state occurs over a narrow, well-defined temperature range.[4] The presence of impurities disrupts the crystal lattice, typically causing a depression in the melting point and a broadening of the melting range.[4] Therefore, its accurate determination is a foundational experiment in any research or quality control setting.[1][5]

This guide provides a comprehensive overview of the theoretical and practical considerations for determining the melting point of Ethyl 4-amino-3-methoxybenzoate. While specific experimental data for this exact isomer is not prevalent in publicly available literature, we will provide a robust framework for its determination by examining closely related analogs and detailing a validated experimental protocol.

Physicochemical Properties of Ethyl 4-amino-3-methoxybenzoate and Related Analogs

The table below summarizes data for several isomeric and analogous compounds to provide context.

| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reported Melting Point (°C) |

| Ethyl 4-amino-3-methoxybenzoate |  | Not Available | C₁₀H₁₃NO₃ | 195.22 | Not Reported |

| Methyl 4-amino-3-methoxybenzoate[6] |  | 26750-66-7 | C₉H₁₁NO₃ | 181.19 | Not Reported |

| Ethyl 4-amino-3-methylbenzoate[7] |  | 40800-65-5 | C₁₀H₁₃NO₂ | 179.22 | 75 - 78 |

| Ethyl 3-amino-4-methylbenzoate[8] |  | 41191-92-8 | C₁₀H₁₃NO₂ | 179.22 | 48 - 52 |

| Ethyl 3-amino-4-methoxybenzoate[9] |  | 16357-44-1 | C₁₀H₁₃NO₃ | 195.22 | Not Reported |

Expert Interpretation: The significant difference in melting points between Ethyl 4-amino-3-methylbenzoate (75-78 °C) and Ethyl 3-amino-4-methylbenzoate (48-52 °C) underscores the profound impact of substituent placement.[7][8] This variation arises from the different ways the molecules can pack into a crystal lattice, which is governed by intermolecular forces. For Ethyl 4-amino-3-methoxybenzoate, one would expect strong hydrogen bonding from the primary amine (-NH₂) and significant dipole-dipole interactions from the ester and methoxy groups. The relative positioning of these groups dictates the efficiency of the crystal packing, and thus, the energy required to disrupt the lattice.

Authoritative Protocol for Melting Point Determination

This section details a self-validating protocol for the accurate determination of a melting point using a modern digital capillary apparatus, a standard method in the pharmaceutical industry.[1][3][5]

Principle

The sample is packed into a fine capillary tube and heated at a controlled, slow rate. The melting range is recorded from the temperature at which the first droplet of liquid appears (onset point) to the temperature at which the entire sample becomes a clear liquid (clear point). A narrow range (typically < 1°C) is indicative of high purity.

Causality Behind Experimental Choices

-

Sample Preparation: The sample must be completely dry and finely powdered. Residual solvent will act as an impurity, depressing the melting point. A fine powder ensures uniform packing and efficient heat transfer.

-

Capillary Packing: A sample height of 2-3 mm is optimal. Too little sample is difficult to observe, while too much sample will cause a temperature gradient within the sample itself, leading to a broad, inaccurate melting range.

-

Heating Rate: This is the most critical parameter.[10] A rapid heating rate does not allow the system (heating block, thermometer, and sample) to remain in thermal equilibrium. The thermometer reading will lag behind the true temperature of the sample, resulting in an erroneously high and broad melting range. A rate of 1 °C/minute is standard for pharmacopeial methods and final, accurate determinations.[11]

Step-by-Step Methodology

-

Instrument Calibration:

-

Verify the instrument's temperature accuracy using certified reference standards with melting points that bracket the expected melting point of the sample.

-

Follow the instrument manufacturer's instructions for calibration or adjustment if the measured values deviate from the certified values.

-

-

Sample Preparation:

-

Place a small amount of the Ethyl 4-amino-3-methoxybenzoate sample onto a clean, dry watch glass.

-

Ensure the sample is a fine, homogenous powder. If necessary, gently crush any large crystals with a spatula.

-

Ensure the sample is completely dry by drying under vacuum if necessary.

-

-

Capillary Loading:

-

Tap the open end of a capillary tube into the powder until a small amount of sample enters the tube.

-

Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom.

-

Repeat until a packed sample height of 2-3 mm is achieved.

-

-

Melting Point Determination:

-

Rapid Preliminary Measurement: Set a rapid heating rate (e.g., 10-20 °C/min) to quickly determine an approximate melting range. This saves time on subsequent measurements.

-

Accurate Measurement: Prepare a new capillary with a fresh sample.

-

Set the instrument to rapidly heat to a temperature approximately 20 °C below the approximate melting point found in the preliminary run.[10]

-

Once this temperature is reached, the instrument should automatically switch to a slow heating rate of 1 °C/minute.

-

Record T₁: Observe the sample closely through the magnified viewing port. The temperature at which the very first drop of liquid appears is the onset of melting (T₁).

-

Record T₂: Continue observing. The temperature at which the last solid particle liquefies is the clear point (T₂).

-

The reported melting point is the range T₁ - T₂.

-

-

Validation:

-

Perform the measurement in triplicate to ensure reproducibility. The recorded ranges should be consistent.

-

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the authoritative melting point determination protocol.

Caption: Workflow for Authoritative Melting Point Determination.

Conclusion

The melting point is a foundational parameter in the characterization of any solid organic compound, serving as a dual indicator of identity and purity. For Ethyl 4-amino-3-methoxybenzoate, while a definitive literature value is elusive, this guide establishes the scientific framework for its precise and accurate experimental determination. By understanding the influence of isomeric structure on physical properties and adhering to a rigorous, self-validating protocol, researchers and drug development professionals can generate reliable data essential for quality control, regulatory submission, and the advancement of new chemical entities. The principles and methodologies outlined herein are universally applicable for the characterization of any crystalline solid.

References

-

Chemsynthesis.com . (n.d.). ethyl 4-methoxybenzoate. Retrieved February 7, 2026, from [Link]

-

ChemBK . (2024, April 9). ethyl 3-amino-4-methylbenzoate. Retrieved February 7, 2026, from [Link]

-

PubChem . (n.d.). Ethyl 4-amino-3-methylbenzoate. Retrieved February 7, 2026, from [Link]

-

Chemsynthesis.com . (n.d.). ethyl 4-amino-3-methylbenzoate. Retrieved February 7, 2026, from [Link]

-

PubChem . (n.d.). Methyl 4-amino-3-methoxybenzoate. Retrieved February 7, 2026, from [Link]

-

Chemistry LibreTexts . (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved February 7, 2026, from [Link]

-

NANOLAB . (n.d.). Melting Point Determination in Pharmaceutical Industry. Retrieved February 7, 2026, from [Link]

-

Organic Syntheses . (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved February 7, 2026, from [Link]

-

PubChem . (n.d.). Ethyl 3-Amino-4-methylbenzoate. Retrieved February 7, 2026, from [Link]

-

University of Calgary . (n.d.). Melting point determination. Retrieved February 7, 2026, from [Link]

-

PubMed Central . (n.d.). Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs. Retrieved February 7, 2026, from [Link]

-

Mettler Toledo . (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved February 7, 2026, from [Link]

-

ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved February 7, 2026, from [Link]

-

SSERC . (n.d.). Melting point determination. Retrieved February 7, 2026, from [Link]

- Google Patents. (n.d.). CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.

-

Journal of Chemical Information and Modeling . (2014, December 9). How Accurately Can We Predict the Melting Points of Drug-like Compounds?. Retrieved February 7, 2026, from [Link]

-

Stanford Research Systems . (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved February 7, 2026, from [Link]

-

Westlab Canada . (2023, May 8). Measuring the Melting Point. Retrieved February 7, 2026, from [Link]

-

Request PDF . (n.d.). A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate. Retrieved February 7, 2026, from [Link]

Sources

- 1. nano-lab.com.tr [nano-lab.com.tr]

- 2. resolvemass.ca [resolvemass.ca]

- 3. westlab.com [westlab.com]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. mt.com [mt.com]

- 6. Methyl 4-amino-3-methoxybenzoate | C9H11NO3 | CID 602411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Ethyl 3-Amino-4-methylbenzoate | 41191-92-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. chemscene.com [chemscene.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. thinksrs.com [thinksrs.com]

Introduction: The Role of ¹H NMR in Structural Elucidation

An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of Ethyl 4-amino-3-methoxybenzoate

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of both efficacy and safety. Among the arsenal of analytical techniques available to researchers, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands out for its ability to provide a detailed atomic-level map of a molecule. This guide offers a comprehensive analysis of the ¹H NMR spectrum of ethyl 4-amino-3-methoxybenzoate, a substituted aromatic compound that serves as a valuable building block in medicinal chemistry.

As a Senior Application Scientist, the objective here is not merely to present data but to illuminate the reasoning behind the spectral features. We will delve into the electronic and steric influences that govern the chemical shifts, the through-bond interactions that dictate spin-spin coupling, and the quantitative relationships revealed by signal integration. This guide is designed to be a self-validating resource, grounding its interpretations in the fundamental principles of NMR and supporting them with authoritative references.

Molecular Structure and Proton Environment Analysis

To interpret the ¹H NMR spectrum, we must first understand the electronic environment of each proton in the ethyl 4-amino-3-methoxybenzoate molecule. The aromatic ring is substituted with three groups that exert significant, and sometimes competing, electronic effects:

-

Amino Group (-NH₂): A potent electron-donating group (EDG) through resonance, which increases electron density at the ortho and para positions, causing the corresponding protons to be shielded (shifted upfield).[1]

-

Methoxy Group (-OCH₃): Also an electron-donating group through resonance, contributing to the shielding of ortho and para protons.[2]

-

Ethyl Ester Group (-COOCH₂CH₃): An electron-withdrawing group (EWG) through induction and resonance, which decreases electron density on the aromatic ring, leading to deshielding (downfield shifts) of the ring protons.[3]

The interplay of these substituents creates a unique magnetic environment for each proton, resulting in a distinct and interpretable ¹H NMR spectrum.

Caption: Molecular structure of ethyl 4-amino-3-methoxybenzoate with proton designations.

Predicted ¹H NMR Spectrum Analysis

The following table summarizes the predicted ¹H NMR spectral data for ethyl 4-amino-3-methoxybenzoate, assuming the spectrum is recorded in deuterated chloroform (CDCl₃). The chemical shift (δ) is reported in parts per million (ppm) relative to tetramethylsilane (TMS).[4][5]

| Proton Designation | Predicted Chemical Shift (δ, ppm) | Integration (Number of Protons) | Multiplicity | Coupling Constant (J, Hz) |

| Ha | ~7.6 | 1H | d | ~2.0 |

| Hb | ~6.8 | 1H | d | ~8.0 |

| Hc | ~7.5 | 1H | dd | ~8.0, ~2.0 |

| -NH₂ (d) | ~4.1 | 2H | br s | - |

| -OCH₃ (e) | ~3.9 | 3H | s | - |

| -OCH₂CH₃ (f) | ~4.3 | 2H | q | ~7.1 |

| -OCH₂CH₃ (g) | ~1.4 | 3H | t | ~7.1 |

Detailed Interpretation

-

The Aromatic Region (δ 6.5-8.0 ppm): Protons directly attached to an aromatic ring typically resonate in this downfield region due to the ring current effect.[6][7]

-

Ha (δ ~7.6, d): This proton is ortho to the electron-withdrawing ester group, which strongly deshields it. It is meta to the electron-donating amino group. The small coupling constant (~2.0 Hz) arises from meta-coupling to Hc.

-

Hb (δ ~6.8, d): This proton is ortho to the strongly electron-donating amino group and meta to the ester. The powerful shielding effect of the amino group shifts it significantly upfield. The larger coupling constant (~8.0 Hz) is due to ortho-coupling with Hc.

-

Hc (δ ~7.5, dd): This proton is ortho to the methoxy group and para to the amino group, both of which are electron-donating. However, it is also meta to the electron-withdrawing ester. Its signal is split into a doublet of doublets due to coupling with both Hb (ortho, J ≈ 8.0 Hz) and Ha (meta, J ≈ 2.0 Hz).

-

-

The Amine Protons (-NH₂, δ ~4.1, br s): The protons of the amino group typically appear as a broad singlet.[4] Their chemical shift can be variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.

-

The Methoxy Protons (-OCH₃, δ ~3.9, s): The three protons of the methoxy group are equivalent and do not couple with other protons, resulting in a sharp singlet.[2] Their position is characteristic of a methoxy group attached to an aromatic ring.

-

The Ethyl Ester Protons (-OCH₂CH₃):

-

Methylene Protons (-OCH₂-, δ ~4.3, q): These protons are adjacent to the ester's oxygen atom, which deshields them, shifting them downfield.[8] The signal is split into a quartet by the three neighboring methyl protons (n+1 rule, 3+1=4).

-

Methyl Protons (-CH₃, δ ~1.4, t): These protons are further from the electronegative oxygen and appear further upfield.[9] The signal is split into a triplet by the two neighboring methylene protons (n+1 rule, 2+1=3). The coupling constant for both the quartet and the triplet will be identical (~7.1 Hz).

-

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section provides a standardized protocol for obtaining a high-quality ¹H NMR spectrum of ethyl 4-amino-3-methoxybenzoate.

Causality in Protocol Design

The choice of solvent is critical; deuterated chloroform (CDCl₃) is selected for its excellent solubilizing properties for a wide range of organic compounds and its single, well-defined residual solvent peak (δ ~7.26 ppm).[5] A concentration of 5-10 mg in 0.6-0.7 mL of solvent is optimal for achieving a good signal-to-noise ratio without causing significant line broadening due to aggregation. The inclusion of a small amount of TMS provides a universal reference point (δ 0.0 ppm) for accurate chemical shift calibration.[10]

Caption: Workflow for ¹H NMR spectrum acquisition and processing.

Step-by-Step Methodology

-

Sample Preparation: a. Accurately weigh 5-10 mg of high-purity ethyl 4-amino-3-methoxybenzoate. b. Transfer the solid to a clean, dry vial. c. Add 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS. d. Vortex the vial until the sample is fully dissolved. e. Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Instrument Setup and Data Acquisition: a. Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet. b. Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. c. Shim the magnetic field to optimize its homogeneity, aiming for a narrow and symmetrical TMS peak. d. Set the appropriate acquisition parameters. Typical parameters for a 400 MHz spectrometer would include:

- Number of scans (NS): 16

- Relaxation delay (D1): 5 seconds

- Acquisition time (AQ): 4 seconds

- Spectral width (SW): 20 ppm e. Initiate the acquisition to collect the Free Induction Decay (FID).

-

Data Processing: a. Apply a Fourier Transform to the FID to convert the time-domain data into the frequency-domain spectrum. b. Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode. c. Apply a baseline correction to obtain a flat baseline. d. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. e. Integrate all signals and normalize the integration values to a known number of protons (e.g., the 3H of the methoxy group).

Conclusion: A Validated Approach to Structural Analysis

The comprehensive analysis of the ¹H NMR spectrum of ethyl 4-amino-3-methoxybenzoate showcases the power of this technique in modern chemical research. By systematically evaluating chemical shifts, integration, and coupling patterns, a complete and confident structural assignment can be made. The predictive framework, grounded in the electronic effects of the aromatic substituents, aligns with established principles of NMR spectroscopy. The provided experimental protocol represents a robust, field-proven methodology for obtaining high-quality, reproducible data. This guide serves as an authoritative resource for researchers and professionals in drug development, reinforcing the critical role of meticulous spectroscopic analysis in advancing scientific discovery.

References

- ResearchGate. (n.d.). ¹H NMR spectra indicate the change of chemical shift of methoxy group... [Scientific Diagram].

-

Oregon State University. (n.d.). ¹H NMR Chemical Shift. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Quantitative ¹H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. National Institutes of Health. Retrieved from [Link]

- ACD/Labs. (n.d.). Methoxy groups just stick out.

- Modgraph. (n.d.). ¹H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics.

- (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms.

- (n.d.). Chemical shifts.

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.). Supporting information.

-

YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (¹H NMR). Chemistry with Caroline. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

- (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only.

- The Royal Society of Chemistry. (n.d.). General: All commercially available chemicals and reagents were used....

- (2019, December 9). A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze -Lactams with Various Substitution Patterns.

- YouTube. (2021, March 24). Interpreting Aromatic NMR Signals.

- (n.d.). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Sev.

-

The Journal of Chemical Physics. (1960). Solvent Effects in Nuclear Magnetic Resonance Spectra. Retrieved from [Link]

- Shimadzu Chemistry & Diagnostics. (n.d.). [13C6]-Ethyl 4-amino-3-methoxybenzoate.

- (n.d.). Short Summary of ¹H-NMR Interpretation.

- (n.d.). CSD Solution #13.

- (n.d.). "Solvent" effects in ¹H NMR spectroscopy: A simple undergraduate experiment.

- ResearchGate. (2026, January 13). Anomalous ¹H NMR chemical shift behavior of substituted benzoic acid esters.

-

Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Ethyl 4-amino-3-methylbenzoate. National Institutes of Health. Retrieved from [Link]

-

ChemSynthesis. (n.d.). ethyl 4-amino-3-methylbenzoate. Retrieved from [Link]

- Chegg. (2020, March 3). The ¹H NMR spectrum of ethyl 4-methoxybenzoate is attached....

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. acdlabs.com [acdlabs.com]

- 3. youtube.com [youtube.com]

- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 5. rsc.org [rsc.org]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. CSD Solution #13 [chem.ucalgary.ca]

- 10. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

An In-Depth Technical Guide to the FT-IR Spectral Data of Ethyl 4-amino-3-methoxybenzoate

Introduction

Ethyl 4-amino-3-methoxybenzoate is a multifaceted organic compound of significant interest in pharmaceutical and chemical synthesis. Its molecular architecture, featuring a primary amine, a methoxy group, and an ethyl ester substituent on a benzene ring, gives rise to a unique and informative Fourier-Transform Infrared (FT-IR) spectrum. This guide provides a comprehensive analysis of the FT-IR spectral data of ethyl 4-amino-3-methoxybenzoate, offering insights into its vibrational characteristics. This document is intended for researchers, scientists, and professionals in drug development who utilize FT-IR spectroscopy for structural elucidation and quality control.

The interpretation of an FT-IR spectrum is a deductive process, grounded in the understanding that specific molecular bonds and functional groups absorb infrared radiation at characteristic frequencies. For ethyl 4-amino-3-methoxybenzoate, the key functional groups that dictate its spectral features are the primary amine (-NH₂), the ester group (-COOCH₂CH₃), the methoxy group (-OCH₃), and the substituted aromatic ring.

Molecular Structure and Expected Vibrational Modes

A foundational understanding of the molecular structure is paramount to interpreting its FT-IR spectrum. The structure of ethyl 4-amino-3-methoxybenzoate incorporates several key functional groups, each with distinct vibrational modes.

Caption: Molecular structure of ethyl 4-amino-3-methoxybenzoate.

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

The following protocol outlines a robust methodology for obtaining a high-quality FT-IR spectrum of solid ethyl 4-amino-3-methoxybenzoate using the Attenuated Total Reflectance (ATR) technique. ATR is often preferred for solid samples due to its minimal sample preparation and high reproducibility.

Instrumentation:

-

Fourier-Transform Infrared (FT-IR) Spectrometer equipped with a Deuterated Triglycine Sulfate (DTGS) detector.

-

Single-reflection Diamond ATR accessory.

Sample Preparation and Data Acquisition Workflow:

Caption: Workflow for FT-IR data acquisition using an ATR accessory.

Step-by-Step Protocol:

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has undergone its standard performance checks. The sample compartment should be purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

Background Spectrum:

-

Ensure the diamond ATR crystal is clean by wiping it with a solvent-grade isopropanol-soaked, lint-free tissue.

-

Acquire a background spectrum. This is a critical step as it accounts for the instrumental and environmental absorptions.

-

-

Sample Application:

-

Place a small amount of crystalline ethyl 4-amino-3-methoxybenzoate onto the center of the ATR crystal.

-

Lower the anvil and apply consistent pressure to ensure good contact between the sample and the crystal. The applied force should be sufficient to maximize signal intensity without damaging the crystal.

-

-

Data Collection:

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

A typical setting would be the co-addition of 32 scans at a spectral resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The raw spectrum should be processed using the spectrometer's software. This includes an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave.

-

A baseline correction may also be applied to improve the visual representation of the spectrum.

-

FT-IR Spectral Data and Interpretation

The FT-IR spectrum of ethyl 4-amino-3-methoxybenzoate can be divided into several key regions, each providing specific information about the molecular structure.

Summary of Predicted FT-IR Spectral Data:

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| 3450 - 3300 | Medium | Asymmetric and Symmetric N-H Stretching | Primary Amine |

| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretching | Aromatic Ring |

| 2980 - 2850 | Medium-Weak | Aliphatic C-H Stretching | Ethyl and Methyl Groups |

| 1730 - 1715 | Strong | C=O Stretching | Aromatic Ester |

| 1650 - 1580 | Medium | N-H Bending (Scissoring) | Primary Amine |

| 1600 - 1450 | Medium | C=C Stretching | Aromatic Ring |

| 1310 - 1250 | Strong | Asymmetric C-O-C Stretching | Aromatic Ester |

| 1250 - 1020 | Strong | C-N Stretching and Asymmetric Ar-O-C Stretching | Aromatic Amine and Methoxy Ether |

| 1130 - 1100 | Strong | Symmetric C-O-C Stretching | Aromatic Ester |

| 900 - 675 | Medium-Strong | C-H Out-of-Plane Bending | Aromatic Ring |

Detailed Spectral Analysis

1. The N-H Stretching Region (3500 - 3300 cm⁻¹): Primary amines characteristically exhibit two bands in this region due to asymmetric and symmetric N-H stretching vibrations.[1][2] For aromatic primary amines, these peaks are typically observed between 3400 cm⁻¹ and 3250 cm⁻¹.[1][3] The presence of two distinct peaks in this region is a definitive indicator of the -NH₂ group.

2. The C-H Stretching Region (3100 - 2850 cm⁻¹): This region contains contributions from both aromatic and aliphatic C-H stretching.

-

Aromatic C-H Stretching: The absorptions for =C-H stretching in aromatic compounds are typically found between 3100 and 3000 cm⁻¹.[4][5] These bands are often of weak to medium intensity.

-

Aliphatic C-H Stretching: The ethyl (-CH₂CH₃) and methoxy (-OCH₃) groups will show asymmetric and symmetric C-H stretching vibrations in the 2980-2850 cm⁻¹ range.

3. The Carbonyl (C=O) Stretching Region (1730 - 1715 cm⁻¹): The C=O stretch of the ester group is one of the most intense and easily identifiable peaks in the spectrum. For aromatic esters, this peak is typically found between 1730 and 1715 cm⁻¹, a slightly lower frequency than saturated esters due to conjugation with the aromatic ring.[6]

4. The Fingerprint Region (1650 - 600 cm⁻¹): This region is rich with complex vibrational modes that are unique to the molecule.

-

N-H Bending (1650 - 1580 cm⁻¹): The scissoring vibration of the primary amine group appears in this range and is of medium intensity.[1]

-

Aromatic C=C Stretching (1600 - 1450 cm⁻¹): The benzene ring exhibits characteristic C=C stretching vibrations in this region, often appearing as a series of sharp bands.[4][5]

-

The "Rule of Three" for Aromatic Esters: Aromatic esters are known for a pattern of three strong peaks.[6] The first is the C=O stretch discussed above. The other two are the asymmetric C-C-O stretch (around 1310-1250 cm⁻¹) and the symmetric O-C-C stretch (around 1130-1100 cm⁻¹).[6]

-

C-O and C-N Stretching (1335 - 1000 cm⁻¹): This area is complex due to the overlap of several strong absorptions. The C-N stretching of the aromatic amine is expected in the 1335-1250 cm⁻¹ range.[1] The asymmetric C-O-C stretch of the anisole-like methoxy group is also prominent here, typically around 1250 cm⁻¹.[7] The symmetric Ar-O-C stretch is found at a lower frequency, around 1040 cm⁻¹.[7]

-

Aromatic C-H Out-of-Plane Bending (900 - 675 cm⁻¹): The substitution pattern on the benzene ring influences the position and number of strong bands in this region.[4][5]

Conclusion

The FT-IR spectrum of ethyl 4-amino-3-methoxybenzoate is a powerful tool for its identification and structural verification. The key spectral features, including the dual N-H stretching peaks of the primary amine, the strong carbonyl absorption of the aromatic ester, and the complex pattern of C-O and C-N stretching in the fingerprint region, provide a unique spectroscopic signature for this molecule. By following a robust experimental protocol and applying a systematic approach to spectral interpretation, researchers can confidently utilize FT-IR spectroscopy in their work with this compound.

References

-

ResearchGate. (2025). Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. Retrieved from [Link]

-

Chegg. (2020). Analyze the ir spectrum of ethyl 4-aminobenzoate and talk about the types of stretching that is occurring. Retrieved from [Link]

-

Chinese Journal of Chemical Physics. (2025). FTIR Spectroscopic Study of Thioanisole and its Two Halogenated Derivatives. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR: amines. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Amines. Retrieved from [Link]

-

Bartleby. (n.d.). IR Spectrum Of Anisole. Retrieved from [Link]

-

OpenStax. (2023). Spectroscopy of Aromatic Compounds. Retrieved from [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. rockymountainlabs.com [rockymountainlabs.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. IR Spectrum Of Anisole | bartleby [bartleby.com]

Ethyl 4-amino-3-methoxybenzoate structural elucidation

An In-depth Technical Guide to the Structural Elucidation of Ethyl 4-amino-3-methoxybenzoate

Abstract

The definitive structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and chemical research. This guide provides a comprehensive, field-proven framework for the unambiguous structural confirmation of Ethyl 4-amino-3-methoxybenzoate, a key intermediate in pharmaceutical synthesis. Moving beyond a mere recitation of procedures, this document delves into the causality behind experimental choices, presenting an integrated, self-validating workflow. We will explore a synergistic combination of spectroscopic and chromatographic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Each section is designed to provide researchers, scientists, and drug development professionals with the technical accuracy and practical insights required for confident structural assignment.

Introduction: The Imperative for Rigorous Characterization

Ethyl 4-amino-3-methoxybenzoate (C₁₀H₁₃NO₃) is a substituted aromatic ester whose structural backbone is valuable in the synthesis of pharmacologically active molecules. Its utility as a synthetic building block necessitates an unequivocal confirmation of its molecular structure to ensure the integrity of downstream applications, from preclinical development to manufacturing. An incorrect structural assignment can lead to wasted resources, misinterpreted biological data, and significant delays in development timelines.

Table 1: Core Molecular Properties of Ethyl 4-amino-3-methoxybenzoate

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO₃ |

| Molecular Weight | 195.21 g/mol |

| Monoisotopic Mass | 195.089543 Da |

| IUPAC Name | ethyl 4-amino-3-methoxybenzoate |

The Analytical Workflow: An Integrated Strategy

The structural elucidation process is a systematic investigation. The following workflow illustrates the logical progression from initial sample assessment to final structural confirmation, highlighting the interplay between different analytical techniques.

Caption: Integrated workflow for structural elucidation.

Purity Assessment: The Non-Negotiable Prerequisite

Before any spectroscopic analysis, establishing the purity of the sample is paramount. Spectroscopic data derived from an impure sample leads to ambiguous or misleading results. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[1]

High-Performance Liquid Chromatography (HPLC)

Causality: A reversed-phase HPLC method is chosen for its ability to effectively separate the moderately polar Ethyl 4-amino-3-methoxybenzoate from potential non-polar or highly polar impurities. UV detection is ideal due to the chromophore present in the aromatic ring.

Experimental Protocol: HPLC Purity Analysis

-

System Preparation: Equilibrate an HPLC system equipped with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a UV detector.

-

Mobile Phase: Prepare an isocratic mobile phase of Acetonitrile and Water (e.g., 60:40 v/v). For mass spectrometry compatibility, a volatile buffer like formic acid can be substituted for phosphoric acid.[2]

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

-

Instrumental Parameters:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 25°C

-

Detection Wavelength: 254 nm (or a more specific wavelength determined by a UV scan)

-

-

Analysis: Inject the sample and record the chromatogram for a sufficient runtime to ensure all late-eluting impurities are observed.

-

Validation Check: The protocol is validated by ensuring system suitability criteria are met, including peak symmetry (tailing factor < 2) and theoretical plates (>2000), confirming the column's efficiency.

Data Interpretation: A chromatogram showing a single, sharp, and symmetrical peak indicates a high degree of purity. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Spectroscopic Analysis: Deciphering the Molecular Architecture

With purity confirmed, the core structural elucidation begins. Each spectroscopic technique provides a unique piece of the puzzle.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Causality: IR spectroscopy is the first step in identifying the functional groups present. By measuring the absorption of infrared radiation by molecular vibrations, we can confirm the presence of the key amine (N-H), ester (C=O, C-O), and aromatic (C=C) functionalities.[3][4]

Experimental Protocol: KBr Pellet Method

-

Sample Preparation: Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr).

-

Grinding: Thoroughly grind the mixture in an agate mortar until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent disc.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹.[3]

Table 2: Predicted IR Absorption Bands for Ethyl 4-amino-3-methoxybenzoate

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Appearance |

| 3450 - 3300 | N-H (Primary Amine) | Symmetric & Asymmetric Stretch | Two sharp-to-medium bands |

| 3000 - 2850 | C-H (Alkyl) | Stretch | Medium-to-weak bands |

| ~1710 | C=O (Ester) | Stretch | Strong, sharp band |

| 1620 - 1580 | C=C (Aromatic) | Ring Stretch | Medium-to-strong bands |

| ~1250 | C-O (Ester) | Asymmetric Stretch | Strong band |

| ~1200 | C-N (Aryl Amine) | Stretch | Medium band |

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Causality: MS provides the exact molecular weight of the compound, serving as a definitive check on the molecular formula. Furthermore, the fragmentation pattern offers corroborating evidence for the proposed structure, acting as a molecular roadmap.

Experimental Protocol: Electron Ionization GC-MS

-

Sample Introduction: Dissolve the sample in a volatile solvent (e.g., methanol) and inject it into a Gas Chromatograph (GC) coupled to a Mass Spectrometer. The GC separates the analyte from any residual solvent or volatile impurities.

-

Ionization: Use a standard Electron Ionization (EI) source at 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).

-

Validation Check: The instrument is calibrated using a known standard to ensure mass accuracy.

Data Interpretation:

-

Molecular Ion (M⁺): The spectrum should show a clear molecular ion peak at m/z = 195, corresponding to the molecular weight of C₁₀H₁₃NO₃.

-

Fragmentation Analysis: The fragmentation pattern provides structural confirmation.

Table 3: Predicted Key Fragments in the EI-MS of Ethyl 4-amino-3-methoxybenzoate

| m/z | Fragment Lost | Structure of Fragment | Significance |

| 180 | •CH₃ | Methyl radical | Loss from methoxy or ethyl group |

| 166 | •C₂H₅ | Ethyl radical | Confirms ethyl ester moiety |

| 150 | •OC₂H₅ | Ethoxy radical | Definitive evidence of ethyl ester |

| 122 | •COOC₂H₅ | Ethyl carboxylate radical | Indicates cleavage of the entire ester group |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Causality: NMR is the most powerful technique for elucidating the precise arrangement of atoms in a molecule. ¹H NMR maps the proton environments, while ¹³C NMR maps the carbon skeleton. Together, they provide an unambiguous picture of connectivity and substitution patterns.[3]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Validation Check: The solvent peak is used as a secondary reference to validate the chemical shift calibration against TMS.

¹H NMR Data Interpretation

-

Aromatic Region (δ 6.5-7.5 ppm): Three protons are expected on the benzene ring. Their chemical shifts and splitting patterns will confirm the 1,2,4-trisubstitution pattern.

-

Amino Group (δ ~4.0-5.0 ppm): A broad singlet corresponding to two protons (NH₂). The chemical shift can vary depending on solvent and concentration.

-

Ethyl Ester Group:

-

A quartet at ~δ 4.3 ppm for the two -OCH₂- protons, split by the adjacent methyl group.

-

A triplet at ~δ 1.3 ppm for the three -CH₃ protons, split by the adjacent methylene group.

-

-

Methoxy Group (δ ~3.9 ppm): A sharp singlet corresponding to the three -OCH₃ protons.

Table 4: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ ppm) | Integration | Multiplicity | Assignment | Rationale |

| ~7.3 | 1H | d | H-6 (Aromatic) | Ortho to electron-donating NH₂ and meta to COOR. |

| ~7.2 | 1H | dd | H-2 (Aromatic) | Ortho to electron-withdrawing COOR. |

| ~6.8 | 1H | d | H-5 (Aromatic) | Ortho to both electron-donating NH₂ and OCH₃ groups. |

| ~4.3 | 2H | q | -OCH₂CH₃ | Deshielded by adjacent oxygen; split by CH₃. |

| ~4.5 | 2H | br s | -NH₂ | Exchangeable protons, often a broad singlet. |

| ~3.9 | 3H | s | -OCH₃ | Singlet, deshielded by oxygen. |

| ~1.3 | 3H | t | -OCH₂CH₃ | Shielded alkyl proton; split by CH₂. |

¹³C NMR Data Interpretation

The spectrum will show 10 distinct carbon signals, confirming the molecular formula's carbon count.

Table 5: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ ppm) | Assignment | Rationale |

| ~166 | C=O | Ester carbonyl carbon, highly deshielded. |

| ~148 | C-OCH₃ | Aromatic carbon attached to the methoxy group. |

| ~145 | C-NH₂ | Aromatic carbon attached to the amino group. |

| ~123 | C-COOR | Aromatic carbon attached to the ester group. |

| ~120 | C-2 (Aromatic) | Aromatic CH. |

| ~115 | C-6 (Aromatic) | Aromatic CH. |

| ~110 | C-5 (Aromatic) | Aromatic CH, shielded by two ortho electron-donating groups. |

| ~61 | -OCH₂CH₃ | Methylene carbon of the ethyl group. |

| ~56 | -OCH₃ | Methoxy carbon. |

| ~14 | -OCH₂CH₃ | Methyl carbon of the ethyl group. |

Conclusion: A Unified and Validated Structural Assignment

The structural elucidation of Ethyl 4-amino-3-methoxybenzoate is achieved not by a single measurement, but by the logical convergence of orthogonal data sets. The HPLC analysis establishes the sample's integrity, ensuring that the subsequent spectroscopic data is representative of the molecule of interest. IR spectroscopy confirms the presence of the required functional building blocks. Mass spectrometry provides the definitive molecular weight and corroborates the structure through predictable fragmentation. Finally, ¹H and ¹³C NMR spectroscopy delivers the unambiguous blueprint of atomic connectivity and spatial relationships. This integrated, self-validating workflow provides the highest level of confidence required for advancing chemical entities in research and development pipelines.

References

-

Muthu, S., & Paulraj, E. I. (2013). Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 112, 169-181. Available at: [Link]

-

PubChem. (n.d.). Ethyl 4-amino-3-methylbenzoate. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

-